molecular formula C19H16ClN5O B14983137 N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

Cat. No.: B14983137
M. Wt: 365.8 g/mol
InChI Key: USEWBMOGFZWRCO-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a triazolopyrimidine core

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H16ClN5O/c1-12(26)21-18-23-19-22-16(13-7-9-15(20)10-8-13)11-17(25(19)24-18)14-5-3-2-4-6-14/h2-11,17H,1H3,(H2,21,22,23,24,26)

InChI Key

USEWBMOGFZWRCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions using suitable reagents.

    Acetylation: The final step involves the acetylation of the triazolopyrimidine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
  • N-[5-(4-FLUOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE

Uniqueness

N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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